molecular formula C18H13IN2OS B4944928 3-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide

3-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide

Cat. No.: B4944928
M. Wt: 432.3 g/mol
InChI Key: IIEARHATQPAWAV-UHFFFAOYSA-N
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Description

3-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide is an organic compound that belongs to the class of thiourea derivatives. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and biological applications . The structure of this compound includes an iodine atom, a naphthalene ring, and a benzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide typically involves the reaction of 3-iodobenzoyl chloride with naphthalen-1-ylthiourea under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product.

Chemical Reactions Analysis

3-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Properties

IUPAC Name

3-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IN2OS/c19-14-8-3-7-13(11-14)17(22)21-18(23)20-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEARHATQPAWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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